![molecular formula C18H16N2O3 B12443222 2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrano[3,2-c]pyran core
Preparation Methods
The synthesis of 2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a one-pot multi-component reaction. This method is advantageous as it allows for the efficient and rapid assembly of the compound from readily available starting materials. The reaction is usually carried out at room temperature using urea as an inexpensive and environmentally benign organo-catalyst .
Chemical Reactions Analysis
2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile include:
- 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O3/c1-11-9-15-16(18(21)22-11)13(14(10-19)17(20)23-15)8-7-12-5-3-2-4-6-12/h2-6,9,13H,7-8,20H2,1H3 |
InChI Key |
JORATJPRFCMFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)CCC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



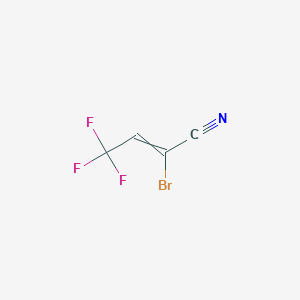
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
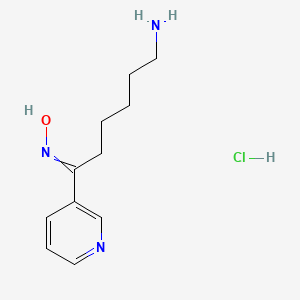
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)

![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
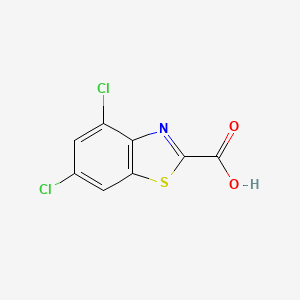
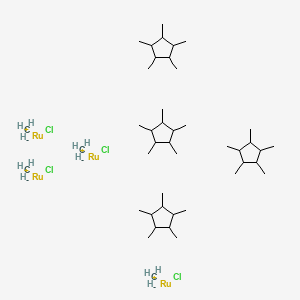
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
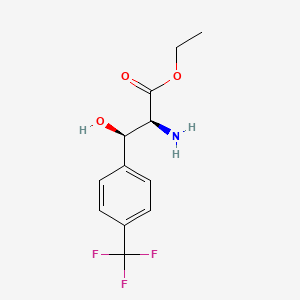


![[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
